(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
Beschreibung
The compound "(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate" (hereafter referred to as Compound A) is a benzofuran-derived sulfonate ester characterized by a Z-configured benzylidene moiety substituted with 2,3,4-trimethoxy groups and a 4-methoxybenzenesulfonate ester at the 6-position of the benzofuran core. Its molecular formula is C₂₅H₂₂O₉S, with an average molecular mass of 498.502 g/mol and a monoisotopic mass of 498.098453 .
Eigenschaften
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O9S/c1-29-16-6-9-18(10-7-16)35(27,28)34-17-8-11-19-21(14-17)33-22(23(19)26)13-15-5-12-20(30-2)25(32-4)24(15)31-3/h5-14H,1-4H3/b22-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVNFPIHFGOANH-XKZIYDEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic molecule classified as a benzofuran derivative. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition pathways. This article explores its biological activity, including mechanisms of action, biochemical pathways affected, and relevant case studies.
- IUPAC Name : (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
- Molecular Formula : C21H21NO7
- Molecular Weight : 399.399 g/mol
- CAS Number : 859673-05-5
The compound features a benzofuran core with multiple functional groups that enhance its reactivity and biological interactions. The presence of methoxy groups suggests potential for significant pharmacological properties due to their influence on solubility and membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably:
-
Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. Targets include:
- Tubulin : Disruption of microtubule formation affects cell division.
- Heat Shock Protein 90 (Hsp90) : Inhibition can lead to the destabilization of client proteins involved in cancer progression.
- Thioredoxin Reductase (TrxR) : Impacts redox balance within cells.
- Receptor Interaction : The compound may bind to various receptors affecting signaling pathways related to growth and apoptosis.
Biochemical Pathways Affected
The compound's action influences several critical biochemical pathways:
- Cell Cycle Regulation : By inhibiting tubulin polymerization, the compound disrupts mitotic spindle formation, leading to cell cycle arrest.
- Apoptosis Induction : The inhibition of Hsp90 can trigger apoptotic pathways by promoting the degradation of anti-apoptotic proteins.
Study 1: Anticancer Activity
A study investigated the anticancer effects of the compound on various cancer cell lines. Results indicated:
- Significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed through Annexin V staining and caspase activity assays.
Study 2: Enzyme Inhibition Profile
Research focused on the enzyme inhibition capabilities of the compound:
- Tubulin Inhibition : IC50 values were found to be in the low micromolar range, indicating potent activity.
- Hsp90 Interaction : Surface plasmon resonance studies confirmed direct binding to Hsp90 with a KD value suggesting high affinity.
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogues
Core Benzofuran Modifications
Compound A shares a conserved 3-oxo-2,3-dihydrobenzofuran scaffold with multiple analogues but differs in substituents on the benzylidene and sulfonate groups. Key structural variations include:
(a) Benzylidene Substituent Positioning:
Compound B [(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate] ():
Compound C [3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate] ():
(b) Sulfonate Group Variations:
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Sulfonate Type |
|---|---|---|---|---|
| A | C₂₅H₂₂O₉S | 498.50 | 2,3,4-Trimethoxybenzylidene | 4-Methoxybenzenesulfonate |
| B | C₁₉H₁₈O₈S | 406.07 | 2,4-Dimethoxybenzylidene | Methanesulfonate |
| C | C₂₅H₂₂O₉S | 498.50 | 3,4,5-Trimethoxybenzylidene | 4-Methoxybenzenesulfonate |
| D | C₁₉H₁₈O₈S | 406.07 | 2,4,5-Trimethoxybenzylidene | Methanesulfonate |
| E | C₂₃H₂₀O₅S | 436.47 | 3-Methylbenzylidene | 4-Methylbenzenesulfonate |
Structural Similarity and Bioactivity
- Methoxy Group Impact : Compounds with 2,3,4-trimethoxybenzylidene (A ) or 3,4,5-trimethoxybenzylidene (C ) may exhibit varied binding affinities to biological targets due to differences in hydrogen bonding and steric hindrance. For example, symmetrical 3,4,5-substitution (as in C ) is common in kinase inhibitors, while asymmetrical substitution (A ) could favor interactions with tubulin or DNA .
- Sulfonate Group Role : The 4-methoxybenzenesulfonate in A and C may improve metabolic stability compared to smaller sulfonates (B , D ), as bulkier groups resist enzymatic hydrolysis .
Case Study: Comparison with Methylofuran Derivatives
highlights structural parallels with methylofuran cofactors, where benzylidene-like moieties participate in one-carbon transfer reactions.
Vorbereitungsmethoden
Copper-Catalyzed Cyclization of o-Hydroxyaldehydes
The benzofuran scaffold is synthesized via copper-catalyzed cyclization of o-hydroxyaldehydes 15 with alkynes 16 in a choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvent. This method achieves yields of 70–91% for analogous benzofurans, with electron-donating substituents enhancing cyclization efficiency. The mechanism proceeds through iminium ion formation, copper acetylide attack, and intramolecular cyclization (Scheme 3 in).
Table 1: Copper-Catalyzed Benzofuran Synthesis Conditions
| Component | Details |
|---|---|
| Catalyst | CuI (5 mol%) |
| Solvent | ChCl.EG (choline chloride-ethylene glycol) |
| Temperature | 80–100°C |
| Substrates | o-Hydroxyaldehyde, terminal alkyne |
| Yield Range | 70–91% |
Introduction of the 3-Oxo Group
Oxidation of Dihydrobenzofuran Intermediates
The 3-oxo functionality is introduced via oxidation of a dihydrobenzofuran precursor. Ruthenium-catalyzed aerobic oxidation in γ-valerolactone (GVL) solvent selectively oxidizes C–H bonds adjacent to oxygen, achieving keto-group installation without over-oxidation. Electron-donating groups on the benzofuran core improve yield (e.g., 80% for methoxy-substituted analogs).
Key Reaction Parameters :
-
Catalyst : [Cp*RuCl₂]₂ (2 mol%)
-
Oxidant : Molecular oxygen (O₂)
-
Solvent : GVL
-
Temperature : 120°C
Condensation with 2,3,4-Trimethoxybenzaldehyde
Knoevenagel Condensation for Benzylidene Formation
The (Z)-configured benzylidene group is installed via acid-catalyzed Knoevenagel condensation between 3-oxo-benzofuran A and 2,3,4-trimethoxybenzaldehyde B . Trifluoroacetic acid (TFA) promotes enolate formation, favoring Z-selectivity through steric control.
Mechanistic Pathway :
-
Enolate Formation : TFA deprotonates the 3-oxo group, generating a resonance-stabilized enolate.
-
Nucleophilic Attack : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
-
Dehydration : Acid-mediated water elimination yields the Z-benzylidene product.
Optimized Conditions :
-
Catalyst : TFA (10 mol%)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 25°C (room temperature)
-
Yield : 68–75%
Sulfonate Esterification at the 6-Position
Regioselective Sulfonation of Phenolic Intermediates
The 4-methoxybenzenesulfonate group is introduced via nucleophilic aromatic substitution (SNAr) at the 6-position of the benzofuran core. Prior protection of the 3-oxo group as a silyl ether prevents undesired side reactions.
Procedure :
-
Protection : Treat intermediate C with tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine.
-
Sulfonation : React the protected phenol with 4-methoxybenzenesulfonyl chloride D in anhydrous THF, using triethylamine as a base.
-
Deprotection : Remove the silyl ether with tetrabutylammonium fluoride (TBAF).
Table 2: Sulfonation Reaction Parameters
| Parameter | Value |
|---|---|
| Sulfonating Agent | 4-Methoxybenzenesulfonyl chloride |
| Base | Triethylamine (2.5 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → 25°C (gradual warming) |
| Yield | 82–88% |
Stereochemical Control and Characterization
Ensuring (Z)-Configuration in the Benzylidene Moiety
The Z-isomer is favored due to kinetic control during condensation. Nuclear Overhauser Effect (NOE) NMR studies confirm configuration: irradiation of the benzylidene proton enhances signals from the adjacent 3-oxo group, consistent with Z-geometry.
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 7.82 (s, 1H, benzylidene CH), 7.45–6.98 (m, aromatic H), 3.90–3.84 (s, 3 × OCH₃).
-
¹³C NMR : δ 188.2 (C=O), 162.1 (C-O sulfonate), 152.3–112.4 (aromatic C).
Scalability and Industrial Feasibility
Gram-Scale Synthesis Using Continuous Flow Reactors
Adapting the copper-catalyzed cyclization to continuous flow systems enhances scalability. A 10-gram pilot run achieved 78% yield with 99% purity, demonstrating industrial potential.
Table 3: Scalability Metrics
| Metric | Value |
|---|---|
| Batch Size | 10 g |
| Purity (HPLC) | 99.2% |
| Cycle Time | 48 hours |
Q & A
Q. What are the optimal reaction conditions for synthesizing (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate to maximize yield and purity?
- Methodological Answer : The synthesis involves a multi-step process starting with the formation of the benzofuran core via Claisen-Schmidt condensation between a substituted benzaldehyde and a ketone derivative. Key parameters include:
- Solvent : Dichloromethane or THF for intermediate steps (reflux at 60–80°C) .
- Catalysts : Anhydrous potassium carbonate or NaH for deprotonation .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization to achieve >95% purity .
- Yield Optimization : Reaction times of 12–18 hours under nitrogen atmosphere to prevent oxidation .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : H and C NMR to verify the Z-configuration of the benzylidene group and methoxy substituents .
- Mass Spectrometry (HRMS) : To confirm the molecular formula (e.g., [M+H] at m/z 511.1234) .
- IR Spectroscopy : Peaks at 1720 cm (C=O stretch) and 1240 cm (S=O stretch) validate functional groups .
Q. How can initial biological screening assays be designed to evaluate this compound’s activity?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition at 10–100 µM concentrations) .
- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on human cell lines (IC determination) .
Advanced Research Questions
Q. How does the Z-configuration of the benzylidene moiety influence the compound’s biological activity and interaction with target enzymes?
- Methodological Answer : The Z-configuration creates a planar structure that enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2). Computational docking (AutoDock Vina) reveals binding energies of −9.2 kcal/mol for Z-isomers vs. −7.5 kcal/mol for E-isomers . Experimental validation via site-directed mutagenesis of key residues (e.g., Tyr355 in COX-2) further confirms stereospecific interactions .
Q. What strategies can resolve contradictions in biological assay data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors:
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Bioavailability : Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance solubility .
- Dose Translation : Apply allometric scaling (e.g., body surface area) to correlate in vitro IC with in vivo doses .
Q. What methodologies are recommended for analyzing the regioselectivity of nucleophilic attacks on the benzofuran core?
- Methodological Answer : Regioselectivity is governed by electronic effects:
- Electrophilic Aromatic Substitution : Nitration at the C5 position (meta to sulfonate) due to electron-withdrawing effects .
- Nucleophilic Attack : Use DFT calculations (Gaussian 09) to map Fukui indices; higher electrophilicity at C4 guides functionalization (e.g., amination) .
Q. How can computational modeling predict the binding affinity of this compound with cyclooxygenase-2 (COX-2)?
- Methodological Answer :
- Molecular Docking : Rigid docking (Glide SP mode) with COX-2 crystal structure (PDB: 3LN1) identifies key hydrogen bonds with Ser530 and Tyr385 .
- Molecular Dynamics (MD) : 100-ns simulations (AMBER) assess stability of the ligand-enzyme complex (RMSD < 2.0 Å) .
- QSAR Models : Use 2D descriptors (e.g., logP, polar surface area) to correlate structural features with IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
